Bevonium
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Overview
Description
Bevonium, also known as piribenzil, is a quaternary ammonium compound with antimuscarinic properties. It is primarily used for its antispasmodic and bronchodilating effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bevonium can be synthesized through a series of chemical reactions involving piperidine derivatives. The synthesis typically involves the reaction of 1,1-dimethylpiperidinium with 2-hydroxy-2,2-diphenylacetic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in its pure form. The methyl sulfate form is then prepared by reacting this compound with methyl sulfate under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Bevonium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Bevonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on biological systems, particularly its antimuscarinic properties.
Medicine: Investigated for its potential therapeutic uses, including its antispasmodic and bronchodilating effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Bevonium exerts its effects by acting as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This results in the relaxation of smooth muscles, leading to its antispasmodic and bronchodilating effects. The molecular targets include muscarinic receptors in the gastrointestinal and respiratory systems .
Comparison with Similar Compounds
Similar Compounds
Methscopolamine: Another antimuscarinic agent used to treat peptic ulcers and motion sickness.
Aclidinium: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease.
Anisotropine methylbromide: An antimuscarinic agent with similar therapeutic uses.
Uniqueness of Bevonium
This compound is unique due to its specific chemical structure and its combination of antispasmodic and bronchodilating properties. Unlike some other antimuscarinic agents, this compound is commonly used in its methyl sulfate form, which enhances its solubility and bioavailability .
Properties
CAS No. |
33371-53-8 |
---|---|
Molecular Formula |
C22H28NO3+ |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3/q+1 |
InChI Key |
UHUMRJKDOOEQIG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
33371-53-8 | |
Related CAS |
5205-82-3 (methylsulfate) |
Synonyms |
2-(hydroxymethyl)-N,N-dimethylpiperidinium benzilate Acabel bevonium bevonium methyl sulfate bevonium methylsulfate bevonium metilsulfate bevonium sulfate (1:1) CG 201 piribenzil methyl sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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